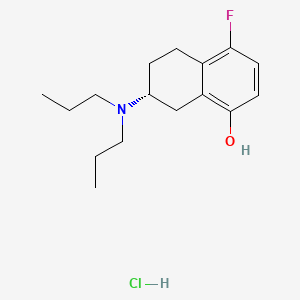

(R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride is a useful research compound. Its molecular formula is C16H25ClFNO and its molecular weight is 301.83 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride, commonly referred to as R(+)-UH-301, is a compound that exhibits significant biological activity primarily as a selective agonist of the 5-HT1A serotonin receptor. This article explores its pharmacological properties, biological effects, and research findings related to its activity.

- Molecular Formula : C16H24ClFN2O

- Molecular Weight : 301.83 g/mol

- CAS Number : 127126-22-1

- Boiling Point : 382ºC at 760 mmHg

- LogP : 4.31 (indicating lipophilicity)

(R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin acts as a potent and selective agonist at the 5-HT1A receptor. The compound's structural characteristics allow it to bind effectively to this receptor, leading to various physiological effects, including modulation of neurotransmitter release and influence on mood and pain perception.

Antinociceptive Effects

Research has demonstrated that R(+)-UH-301 exhibits antinociceptive properties in animal models. In experiments involving rats, the compound significantly reduced formalin-induced flinching, indicating its potential use in pain management .

Receptor Interaction Studies

Studies have shown that R(+)-UH-301 interacts with 5-HT1A receptors with varying degrees of intrinsic activity. Specifically, while R-enantiomers are characterized as full agonists at these receptors, S-enantiomers exhibit partial agonistic or antagonistic properties . This differential activity is crucial for drug development targeting specific therapeutic outcomes.

Case Studies and Experimental Data

- Study on Efficacy : A study published in the Journal of Medicinal Chemistry discussed the synthesis of various derivatives of (R)-5-fluoro-8-hydroxy-2-(dipropylamino)tetralin and their interactions with 5-HT1A receptors. The findings indicated that modifications in the molecular structure could enhance receptor affinity and efficacy .

- Pharmacological Profile : Another study highlighted that R(+)-UH-301 significantly inhibited VIP-stimulated cAMP formation in GH4ZD10 cells expressing rat 5-HT1A receptors, showcasing its agonistic effects on receptor signaling pathways .

- Comparative Analysis : In comparative studies involving other 5-HT1A receptor ligands, R(+)-UH-301 demonstrated superior potency and selectivity, making it a valuable candidate for further pharmacological exploration .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C16H24ClFN2O |

| Molecular Weight | 301.83 g/mol |

| Boiling Point | 382ºC |

| LogP | 4.31 |

| Primary Target | 5-HT1A Receptor |

Applications De Recherche Scientifique

Pharmacological Applications

1. Serotonin Receptor Agonism

(R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride acts primarily as a selective agonist for the 5-HT1A serotonin receptor. Its pharmacological properties have been extensively studied in various animal models, demonstrating its potential effects on mood regulation and anxiety.

Case Study Example :

In a study examining the effects of R(+)-UH-301 on locomotion and activity in rats, it was observed that this compound significantly influenced motor activities, indicating its potential role in modulating serotonergic pathways that affect behavior .

2. Antinociceptive Effects

The compound has been investigated for its antinociceptive properties. Research indicates that R(+)-UH-301 effectively reduces pain responses in animal models, suggesting its utility in pain management therapies.

Data Table: Antinociceptive Effects of R(+)-UH-301

| Study Reference | Model Used | Dosage | Observed Effect |

|---|---|---|---|

| Rat model | 0.1 mg/kg | Significant reduction in formalin-induced flinching | |

| Mouse model | 1 mg/kg | Decreased response to pain stimuli |

Neuropharmacological Studies

3. Dopaminergic Modulation

Research has shown that this compound can modulate dopaminergic activity. This modulation is crucial for understanding the interplay between serotonin and dopamine systems in the brain.

Case Study Example :

A study highlighted how R(+)-UH-301 affected midbrain dopamine neurons' firing patterns when administered to rats, providing insights into its potential effects on neuropsychiatric disorders .

Comparative Studies

To better understand the efficacy of this compound, comparative studies with other compounds targeting the same receptors have been conducted.

Data Table: Comparative Efficacy of Serotonergic Compounds

| Compound Name | Receptor Target | Efficacy (based on animal studies) |

|---|---|---|

| (R)-5-Fluoro-8-hydroxy-DPAT | 5-HT1A | High |

| (S)-UH-301 | 5-HT1A | Moderate |

| (R)-8-OH-DPAT | 5-HT1A | High |

Propriétés

Numéro CAS |

127126-20-9 |

|---|---|

Formule moléculaire |

C16H25ClFNO |

Poids moléculaire |

301.83 g/mol |

Nom IUPAC |

(7R)-7-(dipropylamino)-4-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride |

InChI |

InChI=1S/C16H24FNO.ClH/c1-3-9-18(10-4-2)12-5-6-13-14(11-12)16(19)8-7-15(13)17;/h7-8,12,19H,3-6,9-11H2,1-2H3;1H/t12-;/m1./s1 |

Clé InChI |

FKUVCCNCUAFKAH-UTONKHPSSA-N |

SMILES |

CCCN(CCC)C1CCC2=C(C=CC(=C2C1)O)F.Cl |

SMILES isomérique |

CCCN(CCC)[C@@H]1CCC2=C(C=CC(=C2C1)O)F.Cl |

SMILES canonique |

CCCN(CCC)C1CCC2=C(C=CC(=C2C1)O)F.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.